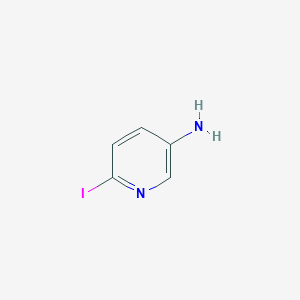

5-Amino-2-iodopyridine

描述

General Overview of Aminopyridine Scaffolds in Contemporary Chemical Research

Aminopyridines, a class of compounds that are monoamino and diamino derivatives of pyridine (B92270), represent a cornerstone in modern medicinal chemistry and synthetic organic chemistry. rsc.org The pyridine ring is a privileged scaffold, consistently found in a wide array of drug candidates approved by the U.S. Food and Drug Administration (FDA). rsc.orgrsc.org The incorporation of an amino group onto this heterocyclic system imparts unique structural properties that allow for diverse interactions with enzymes and receptors, leading to a vast spectrum of biological and pharmacological effects. rsc.org

In drug discovery, aminopyridine scaffolds are of great interest due to their ability to enhance key pharmaceutical properties. tandfonline.com They can contribute to reduced lipophilicity, improved aqueous solubility, and better metabolic stability in drug candidates. tandfonline.com These characteristics are highly desirable in the development of new therapeutic agents. Consequently, aminopyridine derivatives are extensively investigated for treating numerous disorders, and over 40 compounds featuring this moiety are currently on the market. tandfonline.com Their utility also extends to the synthesis of natural products and complex N-heterocyclic compounds. rsc.orgekb.eg

Strategic Importance of Halogenation in Pyridine Derivatives for Modifying Reactivity and Biological Function

The strategic introduction of halogen atoms to pyridine rings is a crucial and widely employed strategy in synthetic and medicinal chemistry. chemrxiv.orgnih.gov Halogenation fundamentally alters the electronic properties of the pyridine ring, influencing its reactivity and biological function. Installing a carbon-halogen (C-Hal) bond provides a versatile synthetic handle, enabling a multitude of subsequent bond-forming reactions, such as cross-coupling and nucleophilic substitution reactions. nih.goveurekalert.org This versatility makes halopyridines essential intermediates for diversifying chemical structures during structure-activity relationship (SAR) studies in drug and agrochemical development. chemrxiv.orgnih.gov

Beyond their role as synthetic intermediates, halogens are often integral components of bioactive molecules themselves. nih.gov The presence of a halogen can enhance the inhibitory activity of a compound, as demonstrated in studies of 4-hydroxypyridine (B47283) derivatives as photosynthetic electron transport (PET) inhibitors, where halogenation of the pyridine ring was required for high activity. tandfonline.com Despite its importance, the regioselective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions or complex multi-step procedures. chemrxiv.orgnih.govnih.gov

Rationale for Comprehensive Investigation into 5-Amino-2-iodopyridine

This compound is a heterocyclic compound of significant interest due to its unique substitution pattern, which makes it a highly valuable intermediate in organic synthesis. chemicalbook.comontosight.ai It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.aichemimpex.com A notable application is its use as an intermediate in the preparation of the antitumor antibiotic L-azatyrosine. chemicalbook.com

The compound features an amino group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This specific arrangement of functional groups dictates its reactivity. The carbon-iodine bond is susceptible to cleavage, allowing the iodine to be replaced via various reactions, while the amino group can be used for further derivatization. nbinno.com Specifically, the C-5 position is electron-rich, making it a target for selective reactions. rsc.org In copper-catalyzed amination reactions involving 2-bromo-5-iodopyridine (B107189), for example, the amination occurs selectively at the more reactive C-I bond at the 5-position. rsc.orgrsc.org This predictable reactivity makes this compound a versatile precursor for creating a wide range of 2,5-disubstituted pyridines, which are prevalent in many biologically active agents. chemimpex.comnbinno.comrsc.org Its utility is further demonstrated in its application as a research probe to investigate biochemical pathways and in the development of kinase inhibitors. chemimpex.comnbinno.comijssst.info

Scope and Objectives of the Research Outline on this compound

The scope of this article is to present a comprehensive and focused investigation into the chemical compound this compound. The primary objectives are:

To position this compound within the broader scientific context of aminopyridine and halopyridine chemistry.

To provide detailed information on its fundamental chemical and physical properties based on available research data.

To highlight its strategic importance and applications as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and other bioactive molecules.

To elucidate the rationale behind its extensive use in chemical research, stemming from its unique structural and reactive characteristics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, compiled from various chemical data sources.

Table 1: General and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20511-12-0 ontosight.aisigmaaldrich.com |

| Molecular Formula | C₅H₅IN₂ sigmaaldrich.comglpbio.com |

| Molecular Weight | 220.01 g/mol sigmaaldrich.comglpbio.com |

| Appearance | White to off-white/tan crystalline powder ontosight.ainbinno.com |

| Melting Point | 128-131 °C sigmaaldrich.com |

| Solubility | Insoluble in water chemicalbook.com |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 5-Iodo-2-pyridinamine |

| SMILES | Nc1ccc(I)cn1 sigmaaldrich.com |

| InChI | 1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) sigmaaldrich.com |

| InChI Key | IVILGUFRMDBUEQ-UHFFFAOYSA-N sigmaaldrich.com |

Research Findings on Synthesis and Reactivity

Research has established several methods for the synthesis of this compound and has explored its reactivity in various chemical transformations.

Synthesis

A common method for synthesizing this compound involves the direct iodination of 2-aminopyridine (B139424). ontosight.ai One patented, environmentally conscious method uses water as a solvent, avoiding organic solvents. google.com The process involves dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction is then driven to completion by the addition of hydrogen peroxide before the final product is isolated by cooling and filtration. google.com Another approach involves the reaction of 2-aminopyridine with an iodine-potassium iodide solution. google.com Alternative routes, such as starting from 2-amino-5-bromopyridine (B118841), are also possible but may be less desirable due to the higher cost of the starting material. google.com

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its two functional groups. The carbon-iodine bond at the 2-position is a key reactive site. For instance, 2-amino-5-iodopyridine (B21400) can be converted to 2-chloro-5-iodopyridine (B1352245) via a Sandmeyer-type reaction, where the amino group is diazotized with sodium nitrite (B80452) in hydrochloric acid. wright.edu

The compound is a valuable substrate for cross-coupling reactions. Copper-catalyzed reactions have been successfully used to form C-N bonds at the 5-position of similar 2-amino-5-halopyridine systems. rsc.orgrsc.org These reactions can proceed with a variety of nitrogen nucleophiles, including primary amines, heterocycles, and amides, demonstrating the robustness of this synthetic strategy for creating complex substituted pyridines. rsc.org The amino group itself can react with reagents like methyl 5-iodopyridine-2-carboximidate, a reaction studied for preparing heavy-atom derivatives of proteins. nih.gov This dual functionality makes this compound a critical intermediate for constructing more complex molecular architectures, such as imidazopyridines and pyridopyrimidines, which are privileged scaffolds in medicinal chemistry. rsc.orgrsc.org

Structure

3D Structure

属性

IUPAC Name |

6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJURFWVUOSFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368070 | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-12-1 | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Iodopyridine and Its Advanced Derivatives

Direct Iodination Approaches to 5-Amino-2-iodopyridine

Direct iodination stands as a primary route for synthesizing this compound, utilizing the reactivity of the pyridine (B92270) ring, which is activated by the amino group.

The synthesis of this compound can be achieved through the direct iodination of 2-aminopyridine (B139424) using various iodinating agents and reaction systems. ontosight.ai Common methods employ elemental iodine, often in the presence of an oxidizing agent to generate a more electrophilic iodine species. One established method involves heating 2-aminopyridine with mercuric acetate (B1210297) and elemental iodine in a solvent, followed by treatment with aqueous potassium iodide. google.com Another approach utilizes an aqueous iodine-potassium iodide solution. google.com

Environmentally conscious synthetic strategies have led to the development of aqueous-based systems, avoiding the use of organic solvents. google.com One such method involves dissolving 2-aminopyridine in water, followed by the controlled addition of iodine and hydrogen peroxide. google.com This process is designed to be safe and pollution-free. google.com An older, yet also aqueous-based method, describes the reaction of 2-aminopyridine dissolved in water with an excess of an aqueous iodine-potassium iodide solution. google.com This reaction proceeds at moderate temperatures and results in the precipitation of a crude product. google.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. In the aqueous system using hydrogen peroxide as an oxidant, key parameters have been systematically defined. google.com The process involves the portion-wise addition of iodine, followed by a holding period, and then the dropwise addition of hydrogen peroxide with a subsequent reaction time. google.com A final reflux step is performed before cooling and filtration. google.com

A German patent from 1928 describes a method to improve yield and purity from the reaction of 2-aminopyridine with iodine-potassium iodide solutions. google.com The process involves treating the initial black crude product with a strong alkali solution (e.g., 10-30%) to digest it, which reportedly breaks down periodide byproducts. google.com After separation, a single recrystallization from water yields a nearly pure product, avoiding more complex purification steps. google.com

Table 1: Optimized Reaction Parameters for Aqueous Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | 2-Aminopyridine, Iodine, Hydrogen Peroxide | google.com |

| Solvent | Water | google.com |

| **Molar Ratio (2-aminopyridine:I₂:H₂O₂) ** | 1 : 1-1.2 : 0.3-1.2 | google.com |

| Mass Ratio (2-aminopyridine:Water) | 1 : 2-8 | google.com |

| Iodine Addition | In 3-5 batches | google.com |

| Post-Iodine Hold Time | 1-3 hours | google.com |

| Post-H₂O₂ Hold Time | 1-4 hours | google.com |

| Final Step | Heat to reflux for 20-30 min | google.com |

The primary challenge in the direct halogenation of aminopyridines is controlling the regioselectivity and preventing over-halogenation. In the direct iodination of 2-aminopyridine, the formation of di-iodinated species is a potential side reaction, analogous to the formation of 2-amino-3,5-dibromopyridine (B40352) during bromination. heteroletters.org The initial crude product from some older methods is described as a black solid, which may consist of periodides. google.com

Inhibition of these byproducts is achieved by carefully controlling the reaction conditions. The amount of the halogenating agent is a key factor in determining the product yield and preventing the emergence of byproducts. heteroletters.org The optimized aqueous method addresses this by adding the iodine in several batches, which allows for better control over the reaction stoichiometry and minimizes the formation of undesired products. google.com Treating the crude product with a strong alkali solution is another strategy employed to break down periodide byproducts, thus simplifying purification and improving the final yield. google.com

An alternative synthetic route involves a halogen exchange reaction, starting from a pre-halogenated aminopyridine. While 2-amino-5-bromopyridine (B118841) is a common starting material for various syntheses, it is noted to be expensive. google.comasianpubs.org This method circumvents the challenges of controlling regioselectivity during the direct iodination of the more activated 2-aminopyridine.

The conversion of 2-amino-5-bromopyridine to this compound can be accomplished via a copper-catalyzed halogen exchange reaction, often referred to as a Finkelstein-type reaction. guidechem.com This procedure generally involves heating the aryl bromide with a source of iodide, such as sodium iodide (NaI), in the presence of a copper(I) iodide (CuI) catalyst. guidechem.com The reaction is typically performed in a solvent like dioxane and often requires a ligand to facilitate the catalytic cycle. guidechem.com

One detailed procedure reports a high yield for this transformation. guidechem.com The reaction is carried out under an inert argon atmosphere at an elevated temperature for an extended period. guidechem.com After the reaction is complete, the product is isolated through an aqueous work-up and purified by flash chromatography. guidechem.com This method achieved a 95% yield of this compound. guidechem.com

Table 2: Reaction Conditions for Copper-Catalyzed Iodination of 2-Amino-5-bromopyridine

| Component | Role | Details | Source |

|---|---|---|---|

| 2-Amino-5-bromopyridine | Starting Material | 1.00 mmol | guidechem.com |

| Copper(I) Iodide (CuI) | Catalyst | 5.0 mol% | guidechem.com |

| Sodium Iodide (NaI) | Iodide Source | 2.00 mmol | guidechem.com |

| trans-N,N'-dimethyl-1,2-cyclohexanediamine | Ligand | 10 mol% | guidechem.com |

| Dioxane | Solvent | 1.0 mL | guidechem.com |

| Temperature | Condition | 110 °C | guidechem.com |

| Time | Condition | 22-24 hours | guidechem.com |

| Yield | Outcome | 95% | guidechem.com |

Optimization of Reaction Conditions and Yield for this compound Production

Iodination of Pre-Halogenated Aminopyridine Precursors

Metal-Catalyzed Coupling Strategies for Synthesizing this compound and Related Structures

Metal-catalyzed reactions, particularly those employing palladium and copper, are cornerstones in the synthesis of substituted aminopyridines. These methods facilitate the formation of carbon-nitrogen (C-N) bonds, enabling the introduction of amino groups onto the pyridine ring with high precision.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, stands as a powerful tool for forming C-N bonds. acs.org While direct amination of this compound is less common, extensive research on structurally related dihalopyridines, such as 2-chloro-5-iodopyridine (B1352245), provides significant insight into the reactivity and potential of the this compound scaffold.

In studies on 2-chloro-5-iodopyridine, researchers have achieved highly regioselective amination. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective substitution at the 5-position. A key finding demonstrated that using a palladium-BINAP catalyst system in conjunction with a strong base like cesium carbonate (Cs₂CO₃) in toluene (B28343) resulted in the selective amination at the iodine-bearing carbon. thieme-connect.comlookchem.com The reaction proceeds efficiently, and these mild conditions are compatible with base-sensitive functional groups. thieme-connect.com This methodology has been successfully applied to couple various anilines with 2-chloro-5-iodopyridine, yielding 5-arylamino-2-chloropyridines. lookchem.com

The choice of ligand and base is critical. The use of a large excess of Cs₂CO₃ was found to be essential for achieving a sufficiently fast reaction rate. thieme-connect.comlookchem.com Alternative bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) were less effective. lookchem.com These findings suggest a viable pathway for functionalizing the 5-amino group of this compound via a similar palladium-catalyzed approach, where the amino group would first need to be protected before undergoing subsequent coupling reactions.

Table 1: Palladium-Catalyzed Amination of 2-Chloro-5-iodopyridine with p-Toluidine Data sourced from research on regioselective amination. lookchem.com

| Catalyst System | Base (5 equiv.) | Solvent | Temperature | Outcome |

| Pd(OAc)₂ / BINAP (2 mol%) | K₂CO₃ | Toluene | Reflux | Slow reaction rate, selective amination at C-5 |

| Pd(OAc)₂ / BINAP (2 mol%) | K₃PO₄ | Toluene | Reflux | Moderate reaction rate |

| Pd(OAc)₂ / BINAP (2 mol%) | Cs₂CO₃ | Toluene | Reflux | Fast reaction, excellent yield of 5-amino product |

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides a milder and more economical alternative to palladium-based systems for synthesizing aminopyridines. rsc.orgrsc.org Research has specifically demonstrated the effectiveness of this method for the amination of 2-amino-5-iodopyridine (B21400) at the C-5 position. rsc.orgrsc.orgresearchgate.net

A robust protocol involves using copper(I) iodide (CuI) as the catalyst, ethylene (B1197577) glycol as a ligand, and a base in a solvent like tert-butanol (B103910) or 2-propanol. researchgate.net This system successfully couples 2-amino-5-iodopyridine with a wide range of nitrogen nucleophiles, including primary amines, aliphatic cyclic amines (like morpholine), heterocycles (such as imidazole (B134444) and indole), and amides, with excellent yields. rsc.orgrsc.orgresearchgate.net A significant advantage of this method is its tolerance of the unprotected amino group at the C-2 position, which makes the synthesis more step-economical by avoiding protection-deprotection sequences. rsc.orgrsc.org

The choice of copper salt and ligand influences the reaction's efficiency. CuI was found to be superior to other copper sources like Cu₂O, CuO, and CuBr in terms of reaction time and yield. researchgate.net Ethylene glycol proved to be a more effective ligand than other diols for this transformation. researchgate.net

Table 2: Copper-Catalyzed Amination of 2-Amino-5-iodopyridine with Morpholine (B109124) Data compiled from studies on selective C-N bond formation. researchgate.net

| Copper Salt (10 mol%) | Ligand (10 mol%) | Base (3 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield |

| CuI | Ethylene Glycol | K₃PO₄ | t-Butanol | 110 | 10 | 87% |

| Cu₂O | Ethylene Glycol | K₃PO₄ | t-Butanol | 110 | 36 | 74% |

| CuO | Ethylene Glycol | K₃PO₄ | t-Butanol | 110 | 36 | 70% |

| CuBr | Ethylene Glycol | K₃PO₄ | t-Butanol | 110 | 14 | 82% |

The synthesis of specifically substituted pyridines often requires navigating the challenge of regioselectivity, especially when multiple reactive sites are present. In dihalopyridines such as 2-bromo-5-iodopyridine (B107189), the differential reactivity of the carbon-halogen bonds can be exploited to direct substitution to a specific position. rsc.orgrsc.org

Under copper-catalyzed Ullmann conditions (CuI/ethylene glycol), 2-bromo-5-iodopyridine undergoes selective amination at the C-5 position, displacing the iodine atom. rsc.orgrsc.org This selectivity is attributed to the weaker C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the metal center. This approach provides high chemoselectivity and yields for coupling with various amines and heterocycles. rsc.org

Conversely, palladium catalysis can also offer high regioselectivity. In the case of 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine, palladium-catalyzed amination with anilines occurs exclusively at the iodo-substituted position. thieme-connect.com This highlights a general principle where the choice of metal catalyst and reaction conditions allows for predictable and controlled functionalization of polyhalogenated pyridine rings. nih.govacs.org This principle is fundamental for the multi-step synthesis of complex heterocyclic structures. nih.gov

Copper-Catalyzed C-N Bond Formation with this compound

Radiosynthesis of Fluorinated Analogues of this compound for Specialized Applications

Fluorine-18 (¹⁸F), a positron-emitting radionuclide, is widely used in Positron Emission Tomography (PET) imaging. The development of ¹⁸F-labeled aminopyridines is of great interest for creating novel PET radiotracers. A key challenge is the introduction of ¹⁸F into an aromatic ring, which is often followed by further functionalization.

A successful strategy for preparing 2-amino-5-[¹⁸F]fluoropyridines has been developed, which could be adapted from precursors related to this compound. researchgate.net The process involves a two-step sequence. First, a diaryliodonium salt precursor, anisyl(2-bromopyridinyl-5)iodonium triflate, undergoes radiofluorination with [¹⁸F]fluoride to produce 2-bromo-5-[¹⁸F]fluoropyridine. researchgate.net This intermediate is then subjected to a palladium-catalyzed amination reaction to install the amino group. researchgate.net This second step involves coupling the 2-bromo-5-[¹⁸F]fluoropyridine with various amines (such as piperidine, dimethylamine, and aniline) to yield the final 2-amino-5-[¹⁸F]fluoropyridine derivatives in good yields. researchgate.net

This "minimalist" approach, combining radiofluorination with a subsequent cross-coupling reaction, demonstrates a robust and versatile method for accessing complex ¹⁸F-labeled molecules for PET imaging applications. researchgate.net Another approach involves the direct radiofluorination of pyridine N-oxides, which can be subsequently reduced to the desired aminopyridine, offering an alternative route to these valuable compounds. google.com

Synthetic Routes for Specific Derivatives of this compound

The synthesis of 5-Amino-2-iodopyridin-3-ol (B12969103), which exists in tautomeric equilibrium with 5-Amino-3-iodo-pyridin-2(1H)-one, is a multi-step process starting from readily available materials. While a direct, single-pot synthesis is not commonly reported, a plausible and documented route involves the protection of an aminopyridine, followed by sequential halogenation and deprotection steps.

One synthetic approach starts with 2-amino-5-bromopyridine or 2-amino-5-iodopyridine. google.com The synthesis can be outlined as follows:

Protection of the Amino Group: The starting material, 2-amino-5-iodopyridine, reacts with 2,5-hexanedione (B30556) in the presence of an acid catalyst like tosic acid to form a pyrrole-protected intermediate, 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine. google.com This step prevents unwanted side reactions involving the amino group in subsequent steps.

Hydroxylation/Substitution: The protected intermediate can then undergo a substitution reaction. For instance, reaction with sodium methoxide (B1231860) followed by demethylation is a common strategy to introduce a hydroxyl group. A patent describes reacting the bromo-analogue with sodium benzyloxide to introduce a protected hydroxyl group. google.com

Deprotection: The final step involves the removal of the protecting groups. The pyrrole (B145914) group can be removed under acidic conditions, such as with hydrobromic acid in acetic acid, to regenerate the amino group and yield the final product, 5-amino-2-iodopyridin-3-ol (or its pyridone tautomer). google.com

This sequence allows for the controlled introduction of the required functional groups to achieve the desired 5-Amino-2-iodopyridin-3-ol structure.

Synthesis of Methyl 5-Iodopyridine-2-carboximidate

Methyl 5-iodopyridine-2-carboximidate has been synthesized as a specialized reagent designed for the specific purpose of introducing heavy atoms into protein structures. nih.gov This is particularly useful in X-ray crystallography for preparing isomorphous heavy-atom derivatives, which aid in solving the phase problem. The synthesis involves the reaction of methyl 5-iodopyridine-2-carboximidate with the amino groups of proteins. nih.gov

The preparation of this reagent is a critical step that enables the specific modification of protein amino groups, such as those on lysine (B10760008) residues. nih.gov The reaction can be conducted under reasonably mild conditions, leading to the formation of N-monosubstituted amidines. nih.gov A notable feature of this reagent is that the extent of its reaction with a protein can be conveniently monitored using difference spectroscopy. nih.gov

The synthesis of methyl 5-iodopyridine-2-carboximidate itself proceeds from a suitable pyridine precursor. The process is designed to yield a reagent that can react specifically with primary amino groups. nih.gov

Table 1: Synthesis Overview of Methyl 5-Iodopyridine-2-carboximidate

| Feature | Description | Source |

|---|---|---|

| Purpose | Reagent for introducing heavy atoms into specific sites in proteins. | nih.gov |

| Reaction Type | Reacts with primary amino groups (e.g., on lysine) to form N-monosubstituted amidines. | nih.gov |

| Reaction Conditions | Can be achieved under reasonably mild conditions. | nih.gov |

| Monitoring | The extent of reaction with protein amino groups is determined by difference spectroscopy. | nih.gov |

Scalability and Process Feasibility in this compound Production

The production of this compound, an important intermediate in organic and pharmaceutical synthesis, is subject to considerations of scalability and process feasibility. asianpubs.orggoogle.com Its utility as a building block, for instance in the synthesis of the antitumor antibiotic L-azatyrosine, necessitates efficient and economical production methods. chemicalbook.com The expense of starting materials like 2-amino-5-iodopyridine has driven research into more cost-effective and environmentally friendly synthetic routes. asianpubs.org

Several methods have been developed to improve the industrial-scale production of this compound and related compounds, focusing on yield, cost, safety, and environmental impact. google.comguidechem.com

One scalable approach involves the direct iodination of 2-aminopyridine. A patented method describes dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. google.com Hydrogen peroxide is then added dropwise. This process is notable for its use of water as a solvent, which avoids the environmental and safety issues associated with organic solvents, making the reaction process safer and less polluting. google.com The final product is obtained after reflux, cooling, and filtration. google.com

Another efficient method involves a copper-catalyzed Finkelstein-type reaction, converting 2-amino-5-bromopyridine to this compound. guidechem.comguidechem.com This synthesis is characterized by being fast and high-yielding under mild conditions. guidechem.com The use of readily available starting materials and the generation of minimal organic waste contribute to its feasibility for large-scale implementation. guidechem.com The reaction typically employs cuprous iodide (CuI), potassium iodide, and a ligand such as N,N-dimethylethylenediamine in a solvent like DMF. guidechem.com

The principles of process feasibility are also demonstrated in the synthesis of similar structures. For the preparation of 2-amino-5-bromo-3-iodopyridine (B1270907), a process was developed that was commercially feasible for large-scale production, which included the ability to recycle materials. ijssst.inforesearchgate.net Such strategies are crucial for improving the economic viability of manufacturing processes.

Table 2: Comparison of Synthetic Routes for this compound Production

| Feature | Method 1: Direct Iodination | Method 2: Halogen Exchange | Source |

|---|---|---|---|

| Starting Material | 2-Aminopyridine | 2-Amino-5-bromopyridine | google.com, guidechem.comguidechem.com |

| Key Reagents | Iodine, Hydrogen Peroxide | Cuprous Iodide, Potassium Iodide, N,N-dimethylethylenediamine | google.com, guidechem.com |

| Solvent | Water | Dioxane or DMF | google.com, guidechem.comguidechem.com |

| Scalability Advantages | Uses water as a safe and non-polluting solvent. | Efficient, fast, high yield, mild conditions, minimal organic waste. | google.com, guidechem.com |

| Considerations | Simple procedure. | Requires catalyst and ligand system. | google.com, guidechem.comguidechem.com |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Iodopyridine

Vibrational Spectroscopy Analysis of 5-Amino-2-iodopyridine

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. A comprehensive analysis of this compound has been conducted using both infrared and Raman techniques, with assignments supported by theoretical calculations. sairam.edu.in

The FTIR spectrum of this compound provides characteristic absorption bands corresponding to the various vibrational modes of its functional groups. nih.gov The spectrum is typically recorded in the 4000–400 cm⁻¹ range. core.ac.uk The high-frequency region is dominated by stretching vibrations of the amino (NH₂) and aromatic (C-H) groups. The N-H stretching vibrations in primary aromatic amines are characteristically found between 3500 and 3300 cm⁻¹. core.ac.uk The fingerprint region, below 1600 cm⁻¹, contains a wealth of structural information, including pyridine (B92270) ring vibrations, C-N stretching, and C-I bond vibrations.

Complementing the FTIR data, the FT-Raman spectrum offers insights into the vibrational modes of the molecule, particularly for non-polar bonds and the carbon skeleton. core.ac.uk The symmetric vibrations of the pyridine ring often produce strong signals in the Raman spectrum. Studies on similar aminopyridine derivatives show that the combination of FTIR and FT-Raman spectroscopy allows for a more complete and reliable assignment of the fundamental vibrational modes. nih.gov

Detailed assignments of the observed FTIR and FT-Raman bands for this compound have been established through studies combining experimental data with quantum chemical calculations, such as Density Functional Theory (DFT). sigmaaldrich.com This approach allows for the precise correlation of spectral peaks with specific molecular motions, such as stretching (ν), in-plane bending (β or δ), and out-of-plane bending (γ or ω).

Below is a table summarizing the key vibrational assignments for this compound based on published spectroscopic studies.

Interactive Table: Vibrational Assignments for this compound

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν(NH₂) asymmetric | Asymmetric stretching of the amino group | ~3438 |

| ν(NH₂) symmetric | Symmetric stretching of the amino group | ~3316 |

| ν(C-H) | Stretching of the C-H bonds on the pyridine ring | 3000 - 3100 |

| δ(NH₂) scissoring | Scissoring motion of the amino group | ~1620 |

| ν(C=C), ν(C=N) | Ring stretching vibrations of the pyridine skeleton | 1400 - 1600 |

| ν(C-N) | Stretching of the carbon-nitrogen bond (amino group) | 1250 - 1350 |

| β(C-H) | In-plane bending of the C-H bonds | 1000 - 1300 |

| Ring Breathing | Symmetric breathing motion of the pyridine ring | ~1000 |

| γ(C-H) | Out-of-plane bending of the C-H bonds | 800 - 950 |

| ν(C-I) | Stretching of the carbon-iodine bond | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidations

NMR spectroscopy is indispensable for determining the precise connectivity and electronic structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous data for its structural confirmation. nih.gov

The ¹H NMR spectrum of this compound displays distinct signals for each of the non-equivalent protons in the molecule. nih.gov The pyridine ring protons appear in the aromatic region, typically downfield due to the ring's electron-withdrawing nature. Their chemical shifts and coupling patterns are characteristic of the substitution pattern. A broad signal, corresponding to the two protons of the amino group, is also observed. nih.gov

Interactive Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~7.95 | Doublet (d) | ~2.5 |

| H4 | ~7.25 | Doublet of doublets (dd) | ~8.5, 2.5 |

| H3 | ~6.45 | Doublet (d) | ~8.5 |

| NH₂ | Variable (broad) | Singlet (s) | N/A |

Note: Data is typically recorded in solvents like CDCl₃ or DMSO-d₆, and chemical shifts may vary slightly. nih.govijssst.info

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shift of each carbon is influenced by its local electronic environment, with the carbon atom bonded to the highly electronegative iodine (C2) showing a significantly different shift compared to the others. nih.gov

Interactive Table: ¹³C NMR Data for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C2 | ~85 |

| C3 | ~115 |

| C4 | ~145 |

| C5 | ~138 |

| C6 | ~155 |

Note: Chemical shifts are relative to a standard and can vary based on the solvent used. nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications for Fluorinated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. rsc.orgicpms.cz Given that fluorine has a nuclear spin (I = ½) and a high magnetogyric ratio, and the ¹⁹F isotope has 100% natural abundance, the technique is inherently sensitive. mdpi.com A key advantage of ¹⁹F NMR is its large chemical shift range, which spans over 700 ppm, significantly reducing the likelihood of signal overlap, even in complex mixtures. icpms.czmdpi.com This broad dispersion is highly sensitive to the local electronic environment of the fluorine nucleus, making it an exceptional tool for identifying different fluorine-containing functional groups. icpms.cz

While specific ¹⁹F NMR studies on fluorinated derivatives of this compound are not extensively documented in the surveyed literature, the application of this technique would be indispensable for their characterization. For a hypothetical derivative such as 3-amino-2-fluoro-5-iodopyridine, ¹⁹F NMR would provide unambiguous confirmation of the fluorine atom's incorporation into the pyridine ring. smolecule.com Furthermore, the coupling constants between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) or other nuclei would yield valuable information about the molecule's connectivity and conformation. icpms.cz In the context of pharmaceutical or materials science research, where fluorination is often used to modulate a molecule's physicochemical properties, ¹⁹F NMR serves as a critical quality control and structural verification tool. unipd.it

Key Attributes of ¹⁹F NMR for Analyzing Fluorinated Derivatives:

| Feature | Significance in Structural Analysis |

| High Sensitivity | The 100% natural abundance and high magnetogyric ratio of ¹⁹F allow for the detection of small quantities. mdpi.com |

| Wide Chemical Shift Range | Spanning over 700 ppm, it minimizes signal overlap and provides clear resolution of different fluorine environments. icpms.czmdpi.com |

| Sensitivity to Chemical Environment | Subtle changes in molecular structure and electronic properties cause significant shifts, aiding in detailed structural assignment. mdpi.com |

| ¹H-¹⁹F Coupling | Provides through-bond connectivity information, confirming the position of the fluorine atom relative to protons in the molecule. icpms.cz |

| Absence of Background Signals | Natural biological systems are devoid of fluorine, making ¹⁹F NMR an ideal method for studying fluorinated compounds in biological matrices without interference. mdpi.comunipd.it |

Electronic Absorption Spectroscopy (UV-Vis) of this compound

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated π-systems.

While specific UV-Vis spectra for this compound were not detailed in the available research, data from closely related analogs allow for an informed estimation of its spectroscopic properties. For instance, a study on a cobalt complex of 2-amino-5-bromopyridine (B118841) reported metal-to-ligand charge transfer (MLCT) bands at 357 nm and 468 nm. researchgate.net Another study on 2-amino-5-chloropyridine (B124133) tetrachloromercurate identified a spectral cut-off wavelength at 348 nm, corresponding to an optical energy band gap of 3.566 eV. researchgate.net

These findings suggest that this compound would likely exhibit absorptions in the UV region, attributable to π → π* transitions within the aromatic pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and amino groups. The presence of the iodine atom, a heavy halogen, may slightly red-shift these absorptions compared to its chloro and bromo analogs due to its electronic effects on the molecular orbitals.

UV-Vis Data for 5-Amino-2-halopyridine Analogs:

| Compound | λmax / Cut-off (nm) | Band Gap (eV) | Notes |

| 2-Amino-5-chloropyridine tetrachloromercurate | 348 (cut-off) | 3.566 | Data from a tetrachloromercurate salt. researchgate.net |

| Cobalt(II) complex with 2-amino-5-bromopyridine | 357, 468 | - | Bands attributed to metal-to-ligand charge transfer (MLCT). researchgate.net |

X-ray Diffraction Studies of this compound and its Complexes

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es It provides precise data on bond lengths, bond angles, and the spatial organization of molecules, including intermolecular interactions that govern the crystal's supramolecular architecture. scielo.br Studies on salts of this compound, such as 2-amino-5-iodopyridinium bromide ((5IAPH)Br), have provided significant insight into its structural characteristics. iucr.orgiucr.org

Single crystal X-ray diffraction analysis of 2-amino-5-iodopyridinium bromide has revealed the precise geometry of the cation. iucr.orgiucr.org The 5IAPH ring is largely planar, with a mean deviation of its constituent atoms of 0.012 Å. iucr.org However, the substituents are displaced from this plane; the amino group lies 0.070 (1) Å out of the plane, while the larger iodine atom is displaced more significantly, at 0.199 (1) Å from the plane on the same side. iucr.org The geometry around the amino group nitrogen is nearly sp²-hybridized, and its plane is almost co-planar with the pyridine ring, indicating electronic conjugation. iucr.org In a related cobalt complex, the coordinated this compound ligand shows a similar planarity. iucr.org

Selected Geometric Features of the 2-Amino-5-iodopyridinium ((5IAPH)⁺) Cation:

| Parameter | Observation | Source |

| Ring Planarity | Mean deviation of 0.012 Å. | iucr.org |

| Iodine Atom Displacement | 0.199 (1) Å from the ring plane. | iucr.org |

| Amino Group Displacement | 0.070 (1) Å from the ring plane. | iucr.org |

| Amino Group Hybridization | Sum of angles is ~360°, consistent with sp² character. | iucr.org |

The arrangement of molecules in the solid state is dictated by a combination of non-covalent interactions. In the crystal structures of this compound salts, hydrogen and halogen bonds are the dominant forces that direct the supramolecular assembly. iucr.orgiucr.org These interactions create robust, higher-order structures, such as chains and sheets.

Hydrogen bonds are critical in the crystal packing of 5-amino-2-iodopyridinium salts. In the structure of 2-amino-5-iodopyridinium bromide, extensive hydrogen bonding is observed where the bromide anion acts as an acceptor for three hydrogen bonds: one from the pyridinium (B92312) N-H and two from the amino (N-H₂) group. iucr.orgresearchgate.net This network of N-H···Br interactions links the cations and anions into a cohesive structure. iucr.org For example, inversion-related pairs of 5IAPH cations are bridged by the bromide ions. iucr.org An intramolecular N-H···Cl hydrogen bond is also observed in a cobalt complex containing the ligand. iucr.org

Hydrogen Bond Geometry in 2-Amino-5-iodopyridinium Bromide:

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Note |

| N11-H11···Br1 | 3.2136 (12) | 150.8 (18) | Interaction from the pyridinium nitrogen. researchgate.net |

| N12-H12A···Br1 | 3.3556 (12) | 155.5 (17) | Interaction from the amino group. researchgate.net |

| N12-H12B···Br1 | 3.4924 (13) | 165.5 (18) | Interaction from the amino group. iucr.org |

Halogen Bond Geometry in 2-Amino-5-iodopyridinium Bromide:

| Interaction Type | Donor···Acceptor | D···A Distance (Å) | C-D···A Angle (°) | Source |

| Type I | I15···I15 | 3.81 (1) | 130.6 (3) | iucr.org |

| Type II | I15···Br1 | 3.88 (1) | 154.6 (4) | iucr.org |

Crystal Packing and Intermolecular Interactions in this compound Structures

Dimer Formation and Self-Association Phenomena

The molecular structure of this compound, featuring a pyridine ring, an amino group, and an iodine atom, provides multiple sites for intermolecular interactions, which drive dimer formation and other self-association phenomena. These interactions are crucial in understanding the supramolecular chemistry and crystal engineering of this compound.

The primary forces governing the self-association of this compound are hydrogen bonding and halogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of intermolecular hydrogen bonds. Studies on related aminopyridines have shown that the pyridine nitrogen atom is typically the strongest hydrogen bond acceptor site epa.gov. In the case of mono-aminopyridines, the amino group can also exhibit acceptor properties epa.gov. The hydrogen-bond accepting ability of 2-amino-5-iodopyridine (B21400) has been quantified using NMR techniques, providing insight into its interaction potential nsf.gov.

In the solid state, these interactions lead to well-ordered supramolecular structures. For instance, in salts of 2-amino-5-iodopyridinium, extensive hydrogen bonding networks are observed between the amino and pyridinium N-H donors and halide ion acceptors clarku.eduiucr.orgiucr.org.

While the formation of discrete dimers in solution is dependent on concentration and solvent, the crystal structures of its derivatives and salts provide strong evidence for its inherent tendency to self-associate through a combination of hydrogen and halogen bonds. For example, in a copper(II) bromide complex, 2-amino-5-iodopyridine ligands participate in the formation of a bromide bibridged dimer structure orcid.org.

Conformational Polymorphism Analysis

Conformational polymorphism is the phenomenon where a chemical compound exists in more than one crystalline form, with the different forms (polymorphs) arising from variations in the conformation of the molecule and the way the molecules are packed in the crystal lattice. This can lead to different physicochemical properties for each polymorph.

Research on the coordination complexes of this compound has provided direct evidence of its involvement in conformational polymorphism. A notable example is the isolation and characterization of two distinct polymorphs of a copper(II) chloride complex containing the 2-amino-5-iodopyridinium cation, (5-IAPH)₂[CuCl₄]. tandfonline.com These two forms, one appearing as red rods and the other as orange prisms, were characterized using single-crystal X-ray diffraction. tandfonline.com

The crystallographic data for these two polymorphs are presented in the table below.

| Property | Polymorph 1 (Red Rods) tandfonline.com | Polymorph 2 (Orange Prisms) tandfonline.com |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.248(6) | 8.966(2) |

| b (Å) | 10.202(7) | 10.755(2) |

| c (Å) | 10.368(7) | 11.359(2) |

| α (°) | 102.451(9) | 89.63(3) |

| β (°) | 96.662(8) | 68.04(3) |

| γ (°) | 96.725(8) | 69.07(3) |

| Volume (ų) | 938.4(11) | 938.6(3) |

| Calculated Density (Mg/m³) | 2.291 | 2.291 |

The key difference between these two polymorphs lies in the spatial arrangement of the 2-amino-5-iodopyridinium cations within the crystal lattice. In the red polymorph, the two 5-IAP rings are nearly parallel, with the angle between their mean planes being 11°. tandfonline.com In contrast, the orange polymorph exhibits a different packing arrangement. tandfonline.com This demonstrates that even when part of a larger complex, the this compound moiety can adopt different orientations, leading to distinct crystalline forms.

Mass Spectrometric Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of the molecular weight and elucidation of the structure of a compound through fragmentation analysis.

For this compound, mass spectrometric data corroborates its known molecular structure. The molecular formula of this compound is C₅H₅IN₂, which corresponds to a monoisotopic mass of approximately 219.95 u and an average molecular weight of 220.01 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the electron ionization (EI) of this compound results in a molecular ion (M⁺) peak. The most prominent peak in the mass spectrum is observed at an m/z of 220, which corresponds to the molecular ion. nih.gov This confirms the molecular weight of the compound.

Electrospray ionization (ESI), a softer ionization technique, can also be used. In ESI-MS, a pseudomolecular ion, typically the protonated molecule [M+H]⁺, is observed. For this compound, this would appear at an m/z of approximately 221.

The fragmentation pattern observed in mass spectrometry provides further structural information. The fragmentation of the molecular ion can lead to the loss of neutral fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. For this compound, the loss of an iodine atom (mass ≈ 127 u) is a likely fragmentation step. Other characteristic fragments can arise from the cleavage of the pyridine ring or the loss of the amino group.

The key mass spectrometric data for this compound is summarized in the table below.

| Analytical Technique | Ion Type | m/z Value | Interpretation | Source |

| GC-MS (EI) | Molecular Ion (M⁺) | 220 | Molecular Weight Confirmation | nih.gov |

| ESI-MS | Protonated Molecule ([M+H]⁺) | ~221 | Molecular Weight Confirmation |

The analysis of these mass spectrometric data points provides unambiguous confirmation of the identity and structure of this compound.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Iodopyridine

Density Functional Theory (DFT) Calculations for 5-Amino-2-iodopyridine

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for investigating the molecular structures, electronic properties, and vibrational frequencies of chemical compounds. researchgate.net This computational approach allows for the optimization of molecular geometries and the calculation of various chemical reactivity descriptors, providing valuable insights that complement experimental findings. researchgate.netnih.gov For substituted pyridines, such as this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting molecular characteristics. nih.goviucr.org Theoretical studies are typically conducted on a single molecule in the gas phase, and the results are then compared with experimental data, which is often obtained from the solid phase (e.g., via X-ray crystallography). iucr.org Small discrepancies between theoretical and experimental values can arise due to these phase differences and the influence of intermolecular interactions in the solid state. iucr.org

The initial step in most computational studies involves the geometry optimization of the molecule. mdpi.com This process calculates the lowest energy arrangement of atoms in the molecule, thereby predicting its most stable three-dimensional structure. mdpi.com For pyridine (B92270) derivatives, the optimization process confirms the planarity of the pyridine ring system. nih.goviucr.org In a study on the closely related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6–311+G(d,p) level were used to generate an optimized molecular structure. nih.goviucr.org The resulting theoretical bond parameters showed good correlation with those obtained from single-crystal X-ray diffraction analysis, confirming the reliability of the computational model. iucr.org The amino-2-bromoisonicotinate ring system was found to be essentially planar. nih.gov Similarly, for this compound, the pyridine ring is expected to be planar, with the amino group and iodine atom lying close to this plane. iucr.org The amino group itself is also expected to be planar, indicating sp² hybridization, which allows for conjugation with the aromatic ring. iucr.org

DFT calculations are a powerful tool for elucidating the electronic structure and predicting the chemical reactivity of molecules. frontiersin.org Various descriptors, derived from the electronic properties, help in understanding the behavior of a molecule in chemical reactions. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For the analogous compound ethyl 5-amino-2-bromoisonicotinate, DFT calculations showed a HOMO-LUMO energy gap of 4.0931 eV. nih.goviucr.org The HOMO was primarily localized on the aminopyridine ring, while the LUMO was distributed over the isonicotinate (B8489971) fragment. This distribution implies that a HOMO→LUMO transition involves a transfer of electron density within the molecule. mdpi.com Based on these findings, a similar electronic behavior is anticipated for this compound. The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. amazonaws.com

Table 1: Reactivity Descriptors for a Related Compound (Ethyl 5-amino-2-bromoisonicotinate) Data obtained from DFT calculations and serves as a predictive model for this compound.

| Descriptor | Symbol | Value (eV) |

| Ionization Energy | I | 6.2700 |

| Electron Affinity | A | 2.1769 |

| Electronegativity | χ | 4.2234 |

| Chemical Hardness | η | 2.0465 |

| Chemical Potential | μ | -4.2234 |

| Electrophilicity Index | ω | 4.3580 |

| HOMO-LUMO Energy Gap | ΔE | 4.0931 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). mdpi.comamazonaws.com

In studies of similar substituted pyridines, the MEP map shows that negative potential (red/yellow) is concentrated around the electronegative nitrogen and oxygen atoms, which are prone to electrophilic attack. nih.govmdpi.com Conversely, the positive potential (blue) is localized on the hydrogen atoms, particularly those of the amino group, identifying them as sites for nucleophilic attack. nih.govmdpi.com For this compound, the MEP surface is expected to show a negative region around the pyridine nitrogen atom and a positive region around the amino group's hydrogen atoms, guiding its intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond the simple Lewis structure model. uni-muenchen.de It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.detandfonline.com The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. uni-muenchen.de

DFT calculations are highly effective in predicting the vibrational and electronic spectra of molecules. researchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to aid in the assignment of vibrational modes. core.ac.uk It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental values. researchgate.net For various aminopyridine derivatives, DFT calculations have successfully predicted vibrational modes, including N-H stretching, C-H stretching, and ring breathing modes. researchgate.netcore.ac.uk

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. acs.orgbohrium.com The calculated transition energies and oscillator strengths can be directly compared to the absorption maxima (λ_max) observed in experimental spectra. For related aminopyridine complexes, TD-DFT has been shown to provide results that are in good correlation with experimental outcomes, accurately assigning electronic transitions, often corresponding to HOMO→LUMO transitions. acs.orgbohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Analysis of Chemical Reactivity Parameters and Reaction Pathways

Computational analysis of this compound and its derivatives provides significant insights into their chemical reactivity. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of various reactivity descriptors. acs.org These parameters help predict how the molecule will interact with other chemical species and which parts of the molecule are most likely to be involved in reactions.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting sites for chemical reactions. mdpi.com

Fukui Functions: These functions are used to determine the local reactivity of different atomic sites within the molecule, predicting where a molecule will be most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Studies on related halogenated pyridines, such as 4-Amino-3-iodopyridine, show that the iodine atom is an excellent leaving group, facilitating participation in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. Similarly, the amino group can undergo oxidation. The differential reactivity of the C-I and C-Br bonds in compounds like 5-bromo-3-iodopyridin-2(1H)-one is exploited in regioselective Suzuki-Miyaura couplings. These computational insights are vital for designing synthetic pathways and understanding reaction mechanisms.

Table 1: Calculated Reactivity Parameters for a Related Pyridine Derivative

| Parameter | Value | Significance |

| HOMO Energy | -8.369 eV | Indicates electron-donating ability |

| LUMO Energy | -3.380 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.989 eV | Reflects chemical reactivity and stability |

Note: Data is for 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile and serves as an illustrative example of parameters calculated for pyridine derivatives. researchgate.net

Ab Initio Methods in Structural and Spectroscopic Property Correlation

Ab initio methods, particularly DFT and Hartree-Fock (HF), are extensively used to predict the structural and spectroscopic properties of molecules like this compound. medscape.comtandfonline.com These methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of the molecule's behavior.

Structural Properties:

Optimized Geometry: Ab initio calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. For instance, in a study of ethyl 5-amino-2-bromoisonicotinate, a related compound, the molecular structure was optimized using DFT at the B3LYP/6-311+G(d,p) level, and the theoretical parameters were compared with experimental data from X-ray crystallography. iucr.org

Spectroscopic Properties:

Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (FTIR and FT-Raman) of the molecule. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental results. researchgate.net Such studies have been performed for related molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-5-iodopyridine (B21400). medscape.comresearchgate.net

NMR Chemical Shifts: Ab initio methods can also predict the 1H and 13C NMR chemical shifts, which are in good agreement with experimental data for similar compounds. tandfonline.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3142 | - |

| C=O stretch | 1679 | - |

| C=S stretch | 1148 | - |

| C=C stretch | 1595-1443 | - |

Note: Data is for a diphenylmethyleneamino-pyrimidinyl-benzenesulfonamide derivative and illustrates the correlation between calculated and observed frequencies. researchgate.net

Topological Analyses of Electron Density in this compound (e.g., AIM, ELF, LOL, RDG)

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. Several methods are employed for this purpose:

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them. nih.gov The properties at the bond critical points (BCPs), such as the electron density and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bonds (e.g., covalent vs. ionic). nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. Higher values of ELF and LOL indicate stronger covalent interactions. These analyses help to understand the distribution of electrons and the nature of bonding within the molecule.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the molecular system. nih.gov

These topological analyses have been applied to various heterocyclic compounds to understand intramolecular and intermolecular interactions, which are crucial for crystal packing and biological activity. acs.orgnih.gov

Table 3: Key Topological Analysis Methods and Their Applications

| Method | Key Parameter(s) | Application |

| AIM | Electron density (ρ(r)), Laplacian (∇²ρ(r)) | Characterizes the nature of chemical bonds |

| ELF | ELF value | Visualizes regions of high electron localization (bonds, lone pairs) |

| LOL | LOL value | Identifies bonding interactions via local kinetic energies |

| RDG | RDG value | Reveals weak non-covalent interactions |

Computational Studies on Protonation Effects and Charge Redistribution in Pyridinium (B92312) Ring

The protonation of pyridine and its derivatives significantly alters their electronic structure and reactivity. Computational studies can model these effects and provide insights into the changes in charge distribution within the pyridinium ring. acs.org

Protonation Sites: In molecules with multiple potential protonation sites, such as this compound (which has a pyridinic nitrogen and an amino group), computational methods can predict the most favorable site for protonation. In the gas phase, protonation may occur at one site, while in a polar solvent, another site might be preferred due to solvation effects. acs.org

Charge Redistribution: Upon protonation, there is a significant redistribution of electron density. Computational studies, often using population analysis methods, can quantify this charge redistribution. Protonation generally enhances the electron-withdrawing nature of the pyridine ring. acs.org

pH Effects: Constant pH molecular dynamics simulations can be employed to study the dynamic changes in protonation states and their influence on the conformation of molecules in different pH environments. ub.edu This is particularly relevant for understanding the behavior of such compounds in biological systems.

Studies on similar molecules have shown that protonation can be endergonic in a polar condensed phase, despite being exergonic in the gas phase, highlighting the crucial role of solvation. acs.org Research on 2-amino-5-iodopyridinium salts has experimentally confirmed the formation of hydrogen bonding between the amino and pyridinium N-H donors and anion acceptors upon protonation. clarku.edu

Molecular Docking Simulations with this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Binding Affinity and Pose: Docking simulations can predict the binding affinity (often expressed as a binding energy, e.g., in kcal/mol) and the binding pose of a ligand in the active site of a protein. A lower binding energy generally indicates a more stable protein-ligand complex. iucr.org

Interaction Analysis: These simulations also reveal the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. mdpi.com

Derivatives of aminopyridines have been the subject of molecular docking studies against various biological targets. For instance, derivatives of 5-Amino-2-bromoisonicotinic acid have been docked against the COVID-19 main protease (PDB ID: 6LU7), showing favorable binding interactions. iucr.org Similarly, imidazo[4,5-b]pyridine derivatives have been studied for their interaction with Dihydrofolate Reductase (DHFR) active sites. mdpi.com These studies help in identifying promising compounds for further experimental investigation. mdpi.com

Table 4: Example of Molecular Docking Results for a Pyridine Derivative

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 main protease | 6LU7 | -5.4 |

Note: This data illustrates the type of information obtained from molecular docking studies. iucr.org

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Iodopyridine

Nucleophilic Substitution Reactions at the Iodinated Position of 5-Amino-2-iodopyridine

The iodine atom at the C-2 position of this compound is a good leaving group, making this position susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups at this site. For instance, the iodine can be displaced by nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. nbinno.com The amino group at the C-5 position, being an electron-donating group, can influence the reactivity of the C-I bond.

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orguomustansiriyah.edu.iq This deactivation results in a partially positive charge on the ring carbons, making the ring electron-poor and less reactive towards electrophiles. uomustansiriyah.edu.iqorganicchemistrytutor.com Consequently, reactions like nitration and Friedel-Crafts are often difficult to perform on pyridine itself. libretexts.org When substitution does occur, it typically favors the 3-position to avoid the formation of highly unstable intermediates. libretexts.orgorganicchemistrytutor.com

The presence of the amino group at the 5-position of this compound, an activating group, would be expected to increase the electron density of the ring, potentially facilitating electrophilic attack. However, under the strongly acidic conditions often required for these reactions, the basic ring nitrogen can be protonated, further deactivating the ring. libretexts.org

Oxidation and Reduction Chemistry of Functional Groups on this compound

The functional groups of this compound can undergo both oxidation and reduction reactions. The amino group can be oxidized to form nitro or nitroso derivatives. Conversely, the reduction of a nitro group is a common method for synthesizing aminopyridines. e-bookshelf.de The pyridine ring itself is generally resistant to oxidation. uomustansiriyah.edu.iq

Cross-Coupling Reactions Utilizing the C-I Bond of this compound

The carbon-iodine bond in this compound is highly reactive in various palladium- and copper-catalyzed cross-coupling reactions. This has made it a key substrate for the synthesis of complex substituted pyridines. nbinno.com The C-I bond's reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds. nbinno.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.com this compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group from a boronic acid or ester. organic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst and a base. The reaction is notable for its tolerance of a wide variety of functional groups.

For instance, the coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid has been reported to yield 82%. organic-chemistry.org While this example uses a chloro-substituted pyridine, the higher reactivity of the iodo-substituent in this compound would suggest it is also a suitable substrate. The development of highly active palladium-phosphine catalysts has expanded the scope of this reaction to include challenging substrates like aminopyridines without the need for protecting the amino group. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% organic-chemistry.org |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comwikipedia.org This reaction is typically carried out under mild conditions, often at room temperature with an amine base that can also serve as the solvent. wikipedia.org

This compound is a suitable substrate for Sonogashira coupling. The reaction involves the coupling of the iodopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com This reaction has been utilized in the synthesis of various heterocyclic compounds, including azaindole derivatives. mdpi.comnih.gov For example, a double Sonogashira coupling on 2-amino-3,5-diiodopyridine has been used to synthesize 2,3,5-trisubstituted 7-azaindoles. nih.gov Similarly, sequential Sonogashira reactions on 2-amino-5-bromo-3-iodopyridine (B1270907) have been employed to create 2,5-disubstituted 7-azaindoles. nih.gov

Table 2: Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature |

| 2-Amino-3-iodo-5-nitropyridine | TMSA | PdCl2(PPh3)2, CuI | Et3N/DMF | RT or 60 °C mdpi.com |

| 3-Halo-2-aminopyridines | Terminal alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N/DMF | 100 °C scirp.org |

Palladium and Copper-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions

Palladium- and copper-catalyzed C-N cross-coupling reactions are fundamental methods for the synthesis of arylamines. acs.org These reactions, often referred to as Buchwald-Hartwig amination (for palladium) and Ullmann condensation (for copper), involve the coupling of an aryl halide with an amine.

Palladium-Catalyzed C-N Coupling:

Palladium-catalyzed C-N coupling reactions have become a general and reliable method for forming C-N bonds. acs.org These reactions can be used to couple this compound with various amines. The development of specialized ligands and precatalysts has greatly expanded the scope and efficiency of this transformation. acs.org For example, the use of RuPhos- and BrettPhos-precatalysts in combination with LiHMDS allows for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov

Copper-Catalyzed C-N Coupling:

Copper-catalyzed C-N coupling, or the Ullmann reaction, is an older but still valuable method for forming C-N bonds. researchgate.net Recent advancements have led to milder and more efficient protocols, often using ligands such as amino acids to facilitate the reaction at lower temperatures. researchgate.net A copper-catalyzed amination at the C-5 position of unprotected 2-amino-5-halopyridines has been reported to proceed with excellent yields. rsc.orgrsc.org In the case of 2-bromo-5-iodopyridine (B107189), the amination occurs selectively at the more reactive C-I bond. rsc.org This methodology has been shown to be effective with a variety of amines, heterocycles, and amides. rsc.org

Table 3: Examples of Copper-Catalyzed C-N Coupling Reactions

| Aryl Halide | Amine/Heterocycle/Amide | Catalyst System | Base | Product |

| 2-Amino-5-iodopyridine (B21400) | Morpholine (B109124) | CuI, 1,2-diol ligand | K2CO3 | 5-Morpholino-2-aminopyridine rsc.org |

| 2-Bromo-5-iodopyridine | Aliphatic amines, heterocycles, amides | CuI, 1,2-diol ligand | K2CO3 | 5-Substituted-2-bromopyridines rsc.org |

Regioselectivity in C-N Bond Formation with this compound

The formation of carbon-nitrogen (C-N) bonds using this compound is a subject of significant interest in synthetic chemistry. The presence of both an amino group and a halogen atom on the pyridine ring introduces challenges and opportunities for regioselective reactions.

Research has shown that copper-catalyzed Ullmann-type coupling reactions are effective for C-N bond formation at the C-5 position of 2-amino-5-halopyridines. rsc.org The C-5 position of 2-aminopyridine (B139424) is electron-rich, which makes traditional SNAr reactions challenging. rsc.org However, the use of copper catalysts facilitates the amination at this position. rsc.org Studies have demonstrated that in compounds like 2-bromo-5-iodopyridine, amination selectively occurs at the more reactive C-I bond. rsc.org This selectivity is crucial for the synthesis of specific isomers.

A variety of amines, including primary amines, aliphatic cyclic amines, and heterocycles, have been successfully coupled with 2-amino-5-iodopyridine at the C-5 position, yielding the desired products in good to excellent yields. rsc.org The reaction conditions are often mild and can tolerate sensitive functional groups like the Boc-protecting group. rsc.org For instance, the reaction of 2-amino-5-iodopyridine with morpholine in the presence of a copper catalyst provides the C-5 aminated product in high yield. rsc.org

The table below summarizes the results of the copper-catalyzed coupling of 2-amino-5-iodopyridine with various amines.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Morpholine | 5-(Morpholin-4-yl)pyridin-2-amine | 87 |

| 2 | Piperidine | 5-(Piperidin-1-yl)pyridin-2-amine | 85 |